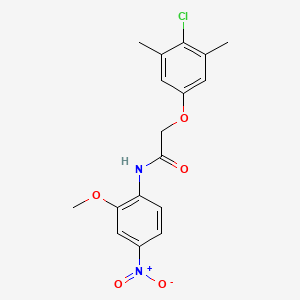

![molecular formula C21H24N2O12 B4973978 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose](/img/structure/B4973978.png)

1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose” is a chemical compound. It is also known as 1,3,4,6-Tetra-O-acetyl-β-D-glucosamine . It is a potential metabolic inhibitor of cellular-membrane glycoconjugates .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the fabrication of 1, 3, 4, 6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles has been achieved through single emulsion solvent evaporation and the nanoprecipitation method . Another method involves the use of freshly prepared triflic azide or imidazole sulfonyl azide salts for the amine to azide conversion .Molecular Structure Analysis

The molecular structure of this compound can be represented by the empirical formula C14H21NO9 · HCl . The SMILES string representation is Cl.CC(=O)OC[C@H]1OC@@H=O)C@HC@@H=O)[C@@H]1OC©=O .Physical And Chemical Properties Analysis

The compound is a powder form with an optical activity of [α]/D 30.0±2.0°, c = 1 in H2O . The composition includes carbon (42.9-44.7%) and nitrogen (3.4-3.9%) .Applications De Recherche Scientifique

Nanoparticle Fabrication

This compound has been used in the fabrication of poly (lactic-co-glycolic acid) PLGA nanoparticles . Two methods were investigated for this purpose: single emulsion solvent evaporation and the nanoprecipitation method . The resulting nanoparticles were spherical in shape with consistent and reliable nanometric particle size .

In Vivo Metabolic Processing

The compound-loaded PLGA nanoparticles have shown promise for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, suggesting that Ac42AzGlc-loaded nanoparticles could improve bioavailability and efficient metabolic engineering .

Glycan Reporter

Non-canonical hexosamine analogs, such as this compound, could be used as metabolic glycan reporters by selectively labeling glycans both in vitro and in vivo . This could be expanded for multiple applications .

Synthesis of Heparin-like Glycosaminoglycans (GAGs)

This compound has been employed as a highly valuable intermediate towards the synthesis of heparin-like GAGs . It is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets .

Study of Substrates for Inositol Synthase

Phosphorylated derivatives of this compound have proven valuable in the study of substrates for inositol synthase .

Preparation of Anionic Surfactants

These derivatives have also been used for the preparation of anionic surfactants .

Antibacterial and Antifungal Activities

2H-chromen-2-one compounds derived from this compound exhibited remarkable antibacterial and antifungal activities against some typical bacteria and fungi .

Mécanisme D'action

Target of Action

The primary target of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose is currently unknown. This compound is structurally similar to 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-b-D-glucopyranose , which is a derivative of D-glucosamine . D-glucosamine is known to interact with various biological targets, including enzymes involved in the synthesis of glycosaminoglycans, a class of compounds that play key roles in cellular communication and adhesion .

Mode of Action

Based on its structural similarity to d-glucosamine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions . These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes .

Biochemical Pathways

Given its structural similarity to d-glucosamine derivatives, it may influence pathways related to glycosaminoglycan synthesis . Alterations in these pathways could potentially affect cellular communication and adhesion processes .

Pharmacokinetics

Similar compounds like d-glucosamine are known to be well-absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties could potentially influence the bioavailability of the compound .

Result of Action

Based on its structural similarity to d-glucosamine derivatives, it may potentially influence cellular communication and adhesion processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .

Propriétés

IUPAC Name |

[3,4,6-triacetyloxy-5-[(4-nitrobenzoyl)amino]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O12/c1-10(24)31-9-16-18(32-11(2)25)19(33-12(3)26)17(21(35-16)34-13(4)27)22-20(28)14-5-7-15(8-6-14)23(29)30/h5-8,16-19,21H,9H2,1-4H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIYJUPHOFISBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,4,6-Triacetyloxy-5-[(4-nitrobenzoyl)amino]oxan-2-yl]methyl acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

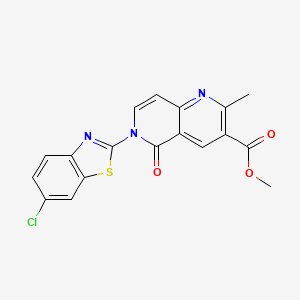

![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)

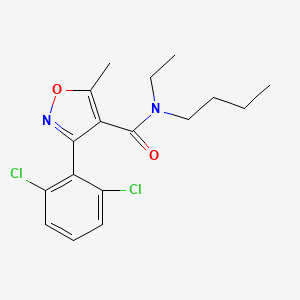

![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)

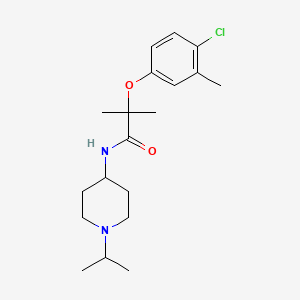

![N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)

![N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4973929.png)

![N-allyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4973931.png)

![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4973944.png)

![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)

![2-(4-phenyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4973964.png)

![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)

![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B4973977.png)